Home > Products > Screening Compounds P134236 > Gp100 (25-33), human (TFA)
Gp100 (25-33), human (TFA) -

Gp100 (25-33), human (TFA)

Catalog Number: EVT-8218068
CAS Number:
Molecular Formula: C54H83F3N16O16
Molecular Weight: 1269.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gp100 (25-33), human (TFA) is a peptide fragment derived from the human melanoma antigen gp100, consisting of nine amino acids (KVPRNQDWL). This compound is recognized by T cells and is specifically restricted by the H-2Db molecule, which plays a crucial role in immune response. Gp100 (25-33) is significant in immunological research, particularly in studies related to melanoma and T cell activation.

Source

The peptide is synthesized from the gp100 protein, which is associated with melanoma, a type of skin cancer. The specific sequence corresponds to amino acids 25 to 33 of the gp100 protein, making it a relevant target for cancer immunotherapy.

Classification

Gp100 (25-33), human (TFA) is classified as an epitope peptide and falls under the category of immunogenic peptides used in cancer research and immunology. Its ability to activate CD8+ T cells enhances its importance in therapeutic applications.

Synthesis Analysis

Methods

Gp100 (25-33), human (TFA) is synthesized primarily using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

Technical Details

  1. Attachment of the First Amino Acid: The C-terminal amino acid is attached to the resin.
  2. Deprotection: The protecting group on the amino acid is removed to allow coupling of the next amino acid.
  3. Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  5. Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

For industrial production, automated peptide synthesizers are often employed to enhance efficiency and consistency, followed by purification using high-performance liquid chromatography (HPLC) to ensure product purity.

Molecular Structure Analysis

Structure

The molecular structure of Gp100 (25-33), human (TFA) consists of a linear sequence of nine amino acids. The trifluoroacetic acid (TFA) component enhances solubility and stability during synthesis and storage.

Data

The molecular formula can be represented as C50H66F3N11O12C_{50}H_{66}F_{3}N_{11}O_{12}, with a molecular weight of approximately 1,045.2 g/mol. The specific arrangement of amino acids provides unique structural properties that facilitate its recognition by T cells.

Chemical Reactions Analysis

Reactions

Gp100 (25-33), human primarily undergoes peptide bond formation during synthesis. It can also participate in various chemical modifications:

  • Acylation: Introduction of acyl groups to enhance stability or modify activity.
  • Phosphorylation: Addition of phosphate groups for signaling pathway studies.

Technical Details

Common reagents used include:

  • Coupling Reagents: HBTU, HATU, or DIC.
  • Deprotection Reagents: Trifluoroacetic acid.
  • Solvents: Dimethylformamide and dichloromethane are frequently utilized.
Mechanism of Action

Gp100 (25-33), human exerts its effects by binding to H-2Db molecules on antigen-presenting cells. This complex is recognized by CD8+ T cell receptors, leading to T cell activation. Once activated, these T cells target and destroy melanoma cells expressing the gp100 antigen, thus playing a vital role in anti-tumor immunity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in dimethyl sulfoxide and water at certain concentrations.

Chemical Properties

  • Stability: Stable under proper storage conditions but sensitive to hydrolysis if not stored correctly.
  • pH Sensitivity: The stability can vary with pH; generally more stable at neutral pH levels.

Relevant analyses include high-performance liquid chromatography for purity assessment and mass spectrometry for molecular weight confirmation.

Applications

Gp100 (25-33), human has several key applications in scientific research:

  • Cancer Immunotherapy: Used as an immunogen to stimulate T cells against melanoma cells.
  • T Cell Activation Studies: Facilitates research on T cell responses and activation mechanisms.
  • Peptide Vaccine Development: Serves as a model antigen for developing peptide-based vaccines against cancer.
  • Immunological Assays: Employed in assays such as ELISPOT and intracellular cytokine staining to measure T cell responses .

This compound's unique properties make it essential for advancing research in cancer treatment and immunology.

Immunological Role in Melanoma Antigen Presentation

Glycoprotein 100 (Gp100), specifically the human Gp100 (25-33) nonapeptide (amino acid sequence: Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu), functions as a critical tumor-associated antigen in melanoma immunology. This peptide fragment, derived from the melanocyte differentiation glycoprotein 100, demonstrates restricted presentation through major histocompatibility complex class I molecules and plays a pivotal role in activating cytotoxic T lymphocyte responses against melanoma cells [1] [10]. The trifluoroacetate salt formulation enhances solubility for research applications, facilitating investigation into its immunological properties without altering biological specificity [1].

Major Histocompatibility Complex Class I (H-2Db) Restricted Epitope Specificity

The human Gp100 (25-33) peptide exhibits high-affinity binding to the murine H-2Db major histocompatibility complex class I molecule, forming a stable peptide-major histocompatibility complex complex recognized by T cell receptors on CD8-positive T lymphocytes. Structural analyses reveal that the peptide binds within the antigen-binding groove of H-2Db through specific anchor residues: Val² and Pro³ at position P2 and P3 facilitate major histocompatibility complex interaction, while Trp⁸ serves as the primary T cell receptor contact point [10]. This specific interaction positions the peptide for optimal T cell receptor engagement, triggering downstream T cell activation cascades.

Table 1: Structural Characteristics of Gp100 (25-33) Epitope Binding

PositionAmino AcidRole in MHC BindingRole in TCR Recognition
25 (P1)Lysine (K)Minor anchorLimited contact
26 (P2)Valine (V)Primary anchorAuxiliary contact
27 (P3)Proline (P)Secondary anchorStructural determinant
28 (P4)Arginine (R)Not criticalSpecificity determinant
32 (P8)Tryptophan (W)Not involvedDominant contact point

Comparative studies demonstrate that the human Gp100 (25-33) peptide (Lys-Val-Pro-Arg-Asn-Gln-Asp-Trp-Leu) functions as a heteroclitic epitope relative to its murine counterpart (Glu-Gly-Ser-Arg-Asn-Gln-Asp-Trp-Leu). The human peptide exhibits approximately 100-fold greater binding affinity for H-2Db molecules and enhanced T cell receptor triggering capacity compared to the murine homolog [10]. This enhanced immunogenicity stems specifically from the three amino-terminal residue differences (positions 25-27), which create superior major histocompatibility complex anchoring while maintaining cross-reactivity with the native murine epitope expressed on melanoma cells. This heteroclitic property underpins the effectiveness of human Gp100 (25-33) in murine melanoma models, where vaccination with the human peptide overcomes immunological tolerance to the self-antigen [10].

CD8-Positive T-Lymphocyte Activation and Tumoricidal Mechanisms

Upon engagement of the Gp100 (25-33)-H-2Db complex by CD8-positive T-lymphocyte receptors, T cells undergo activation characterized by proliferation, cytokine secretion, and acquisition of cytotoxic effector functions. Research utilizing lacZ-inducible T cell hybridomas specific for Gp100 (25-33) demonstrates that peptide recognition triggers nuclear factor of activated T cells pathway activation, leading to interleukin-2 and tumor necrosis factor-α secretion within hours of epitope encounter [7]. This activation provides both autocrine T cell stimulation and paracrine immune modulation within the tumor microenvironment.

The tumoricidal activity of Gp100 (25-33)-specific CD8-positive T-lymphocytes operates through two primary mechanisms:

  • Granule Exocytosis Pathway: Activated T cells release perforin and granzyme B-containing granules that form pores in melanoma cell membranes and induce caspase-mediated apoptosis. Studies using artificial antigen-presenting cells delivering Gp100 (25-33) demonstrate that specific T cells effectively lyse B16 melanoma targets through this mechanism [2].
  • Death Receptor Pathway: T cell surface Fas ligand engages Fas receptors on melanoma cells, triggering extrinsic apoptosis pathways. Additionally, interferon-gamma secretion by activated T cells upregulates major histocompatibility complex class I expression on tumor cells, potentially enhancing their visibility to immune recognition while simultaneously inducing anti-proliferative and pro-apoptotic genes [9].

Table 2: Effector Functions of Gp100 (25-33)-Specific CD8-Positive T-Lymphocytes

Effector MechanismMolecular MediatorsBiological Consequence on Melanoma
Cytolytic Granule ReleasePerforin, Granzyme B, Cathepsin CCaspase activation, mitochondrial apoptosis pathway initiation
Death Receptor EngagementFas ligand, Tumor necrosis factor-related apoptosis-inducing ligandDeath receptor trimerization, caspase-8 activation
Cytokine SecretionInterferon-gamma, Tumor necrosis factor-alphaMajor histocompatibility complex upregulation, anti-angiogenesis, macrophage activation
Chemokine ProductionCXCL9, CXCL10Recruitment of additional T cells and natural killer cells

Advanced immunotherapeutic approaches exploit these activation mechanisms through artificial antigen-presenting cell technology. Microparticles conjugated with H-2Db/Gp100 (25-33)-immunoglobulin dimers alongside co-stimulatory molecules (anti-CD28, anti-4-1BB, anti-CD2) and checkpoint inhibitors (anti-cytotoxic T-lymphocyte-associated protein 4, anti-programmed cell death protein 1) can expand Gp100-specific CD8-positive T-lymphocytes ex vivo to frequencies exceeding 40% of total T cells [2]. These expanded populations demonstrate potent in vivo tumor control in murine melanoma models through enhanced cytotoxic activity and improved tumor homing capabilities. Notably, three infusions of such multifunctional artificial antigen-presenting cells expanded Gp100 (25-33)-specific T cells 200-fold within tumor tissue, correlating with significant melanoma growth inhibition [2].

Autoimmunity Versus Tumor-Specific Immune Responses

Therapeutic targeting of Gp100 (25-33) epitope presents a fundamental immunological paradox: as a melanocyte differentiation antigen, it is expressed in both malignant melanoma cells and normal melanocytes. Consequently, immune responses against this epitope carry inherent risks of autoimmune pathology against normal pigment-producing cells. Vitiligo-like depigmentation observed in melanoma patients responding to immunotherapy provides clinical evidence of such cross-reactivity, serving as both a biomarker for anti-tumor immunity and a manifestation of autoimmune toxicity [5].

Research indicates that the autoimmune destruction of melanocytes and tumoricidal activity against melanoma share identical antigen specificities, mediated by CD8-positive T-lymphocytes recognizing identical melanocyte/melanoma-shared antigens including Gp100, Melan-A, and tyrosinase [5]. The critical determinant distinguishing protective anti-tumor immunity from pathological autoimmunity appears to be the anatomical microenvironment and cytokine signaling context. In melanoma lesions, interferon-gamma signaling upregulates CXCL9 and CXCL10 production primarily by dendritic cells and macrophages, recruiting melanocyte/melanoma-shared antigen-specific CD8-positive T-lymphocytes through CXCR3 chemokine receptor interactions [5]. Conversely, in vitiligo development, keratinocytes constitute the predominant cellular source of CXCL10 within the skin, driving T cell recruitment to epidermal melanocytes.

The functional avidity of T cell receptors for the Gp100 (25-33)-major histocompatibility complex complex influences autoimmune potential. Studies comparing tumor-infiltrating lymphocytes recognizing major histocompatibility complex class I-restricted melanoma antigens have identified CD4-positive T lymphocytes exhibiting atypical major histocompatibility complex class I restriction, including recognition of Gp100-derived epitopes [3]. These CD4-positive T lymphocytes demonstrate approximately 10-100-fold lower functional avidity for peptide-major histocompatibility complex complexes compared to conventional CD8-positive T-lymphocytes, potentially representing a peripheral tolerance mechanism that permits low-avidity autoreactive T cell responses while preventing high-avidity destructive autoimmunity [3].

Melanoma differentiation status significantly influences Gp100 epitope presentation through major histocompatibility complex class II molecules, indirectly affecting CD4-positive T-lymphocyte responses. In dedifferentiated melanomas lacking mature melanosomes, Gp100 traffics predominantly to lysosome-associated membrane protein 1-positive/major histocompatibility complex class II-positive late endosomes, facilitating efficient processing and presentation of epitopes like Gp100 (44-59) [4]. Conversely, in melanomas containing stage II melanosomes, Gp100 accumulates within these specialized organelles which lack major histocompatibility complex class II molecules, substantially reducing major histocompatibility complex class II-restricted presentation. This suggests that melanoma dedifferentiation may paradoxically enhance immune visibility by redirecting melanosomal proteins toward conventional antigen-processing compartments [4].

Properties

Product Name

Gp100 (25-33), human (TFA)

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C54H83F3N16O16

Molecular Weight

1269.3 g/mol

InChI

InChI=1S/C52H82N16O14.C2HF3O2/c1-26(2)21-37(51(81)82)66-46(76)34(22-28-25-60-31-13-6-5-11-29(28)31)63-48(78)36(24-41(71)72)65-45(75)33(16-17-39(55)69)61-47(77)35(23-40(56)70)64-44(74)32(14-9-19-59-52(57)58)62-49(79)38-15-10-20-68(38)50(80)42(27(3)4)67-43(73)30(54)12-7-8-18-53;3-2(4,5)1(6)7/h5-6,11,13,25-27,30,32-38,42,60H,7-10,12,14-24,53-54H2,1-4H3,(H2,55,69)(H2,56,70)(H,61,77)(H,62,79)(H,63,78)(H,64,74)(H,65,75)(H,66,76)(H,67,73)(H,71,72)(H,81,82)(H4,57,58,59);(H,6,7)/t30-,32-,33-,34-,35-,36-,37-,38-,42-;/m0./s1

InChI Key

AMPYXIVBTPUCTP-CUHBSSGDSA-N

SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.